molecular formula C21H22N2O2 B14437942 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione CAS No. 78945-52-5

4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No.: B14437942
CAS No.: 78945-52-5
M. Wt: 334.4 g/mol
InChI Key: BMLODIWSMKZHFY-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione is an organic compound with a complex structure that includes a cyclopropyl group, two phenyl groups, and a pyrazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the pyrazolidinedione core. Common synthetic routes include:

    Cyclopropylmethyl Group Formation: This step often involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.

    Pyrazolidinedione Core Formation: The core can be synthesized through the reaction of hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The final step involves coupling the cyclopropylmethyl group with the pyrazolidinedione core, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione: can be compared with other pyrazolidinedione derivatives and cyclopropyl-containing compounds.

    Examples: 1,2-Diphenyl-3,5-pyrazolidinedione, 4-(Cyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylcyclopropylmethyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

78945-52-5

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[(2,2-dimethylcyclopropyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C21H22N2O2/c1-21(2)14-15(21)13-18-19(24)22(16-9-5-3-6-10-16)23(20(18)25)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3

InChI Key

BMLODIWSMKZHFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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